molecular formula C6H4FN3 B567365 3-Amino-5-fluoropyridine-2-carbonitrile CAS No. 1374115-60-2

3-Amino-5-fluoropyridine-2-carbonitrile

Cat. No. B567365
M. Wt: 137.117
InChI Key: FBVUOJDYRBJEKY-UHFFFAOYSA-N
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Description

“3-Amino-5-fluoropyridine-2-carbonitrile” is an important intermediate mainly used in medicine and organic synthesis . It is also known by registry numbers ZINC000072265860 .


Molecular Structure Analysis

The molecular formula of “3-Amino-5-fluoropyridine-2-carbonitrile” is C6H4FN3 . The InChI code is 1S/C6H4FN3/c7-5-1-4(9)3-10-6(5)2-8/h1,3H,9H2 .

Scientific Research Applications

Synthesis of Novel Compounds

  • Schiff bases and pyrazole-4-carboxaldehyde derivatives have been synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, showing excellent antimicrobial activity in some derivatives (Puthran et al., 2019).

Development of Antimicrobial Agents

  • Benzothiazole pyridine derivatives, derived from 2- Amino-5-aryl or Formylpyridine-3-Carbonitriles, have been prepared and shown significant antifungal and antibacterial activities (Jemmezi et al., 2014).

Chemical Synthesis Processes

  • Novel pyrazole-4-carbonitrile derivatives have been created using an aldol condensation process, leading to new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives (Ali et al., 2016).

Fluorogenic Synthesis Applications

  • Fluorescent derivatives of 2-amino-3-carbonitrile-4H-chromene were synthesized through fluorogenic Michael addition, providing the first example of enantioselective organocatalytic conversion combined with fluorogenesis (Oskouei & Brouwer, 2017).

Anticancer Research

  • Benzochromene derivatives, including 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile, have been synthesized and shown to induce apoptosis and cell cycle arrest in colorectal cancer cell lines, suggesting potential as chemotherapeutic agents (Ahagh et al., 2019).

3D Printing and Photopolymerization

  • 2-Amino-4,6-diphenylpyridine-3-carbonitrile derivatives have been used in bimolecular photoinitiating systems for 3D printing, demonstrating reactivity under UV-A and visible light sources (Fiedor et al., 2020).

properties

IUPAC Name

3-amino-5-fluoropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVUOJDYRBJEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744347
Record name 3-Amino-5-fluoropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-fluoropyridine-2-carbonitrile

CAS RN

1374115-60-2
Record name 3-Amino-5-fluoropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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